![molecular formula C12H9N3O2 B1332437 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 337502-10-0](/img/structure/B1332437.png)

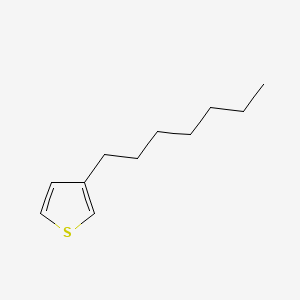

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

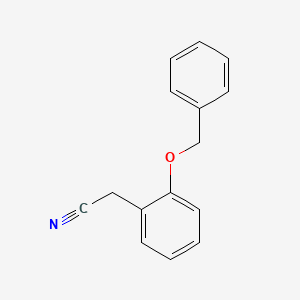

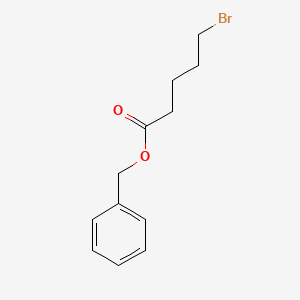

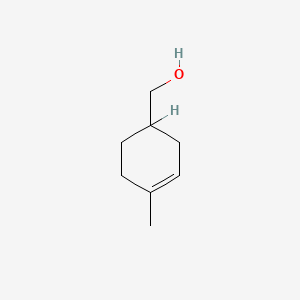

The compound “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” is a derivative of aniline . It contains a furan ring, an oxadiazole ring, and an aniline group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” can be found in databases like PubChem . It has a molecular weight of 227.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

-

Direct Diels–Alder reactions of furfural derivatives with maleimides

- Summary of Application : The Diels–Alder (DA) reaction of furan dienes towards 7-oxanorbornenes is a powerful tool in organic chemistry, with applications ranging from natural product synthesis and renewable chemical commodities production to drug discovery and materials science .

- Methods of Application : The reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst .

- Results or Outcomes : This study showed for the first time that electron-poor 2-formylfurans can also directly engage in Diels–Alder couplings .

-

Furan platform chemicals beyond fuels and plastics

- Summary of Application : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals

- Summary of Application : Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .

- Methods of Application : Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains .

- Results or Outcomes : The reaction of urea and thiourea with furfural yields bisimines-1,3-bis [ (E)-furan2-yl)methylene]urea, and 1,3-bis [ (E)-furan-2-yl) methylene]thiourea respectively . The two compounds are good antimicrobial agents in addition to the latter as a potential dye for wool and cotton fabrics with different hues .

-

Furan platform chemicals beyond fuels and plastics

- Summary of Application : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Propiedades

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJJNIIMSPNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353415 |

Source

|

| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

CAS RN |

337502-10-0 |

Source

|

| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.